![molecular formula C9H11FN2S B15245469 (R)-1-(1-(2-Fluorophenyl)ethyl)thiourea](/img/structure/B15245469.png)
(R)-1-(1-(2-Fluorophenyl)ethyl)thiourea
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Overview
Description
(R)-1-(1-(2-Fluorophenyl)ethyl)thiourea is a useful research compound. Its molecular formula is C9H11FN2S and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Biological Activity
(R)-1-(1-(2-Fluorophenyl)ethyl)thiourea, a thiourea derivative, has garnered attention in recent years due to its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to potential therapeutic applications. This article aims to compile and analyze the existing research on the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure consists of a thiourea group linked to a 2-fluorophenyl moiety. The presence of the fluorine atom is expected to influence its biological activity by enhancing lipophilicity and altering binding interactions with biological targets.
Antimicrobial Activity
Various studies have reported the antimicrobial properties of thiourea derivatives. For instance, a series of thiourea derivatives demonstrated significant antibacterial activity against multiple strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 135 µg/mL against E. coli .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
2a | 135 | E. coli |
2b | 145 | E. coli |
In a related study, the compound exhibited broad-spectrum antimicrobial effects, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. For example, compounds similar to this compound have shown promising results against various cancer cell lines. The IC50 values for these compounds ranged from 3 to 20 µM, indicating effective cytotoxicity against cancer cells .
These findings suggest that the compound could inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or disrupting cell cycle progression.
Anti-inflammatory Activity
Thiourea derivatives have also been investigated for their anti-inflammatory effects. A study highlighted that certain thioureas could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammatory responses.
Case Studies
- Anticancer Efficacy : In one study, this compound was tested against human leukemia cell lines and exhibited significant cytotoxicity with an IC50 value of approximately 1.50 µM . This suggests a strong potential for further development as an anticancer agent.
- Antimicrobial Spectrum : A comprehensive screening of thiourea derivatives showed that those with longer alkyl chains exhibited enhanced antibacterial properties due to increased membrane permeability . This highlights the importance of molecular modifications in enhancing biological activity.
Scientific Research Applications
(R)-1-(1-(2-Fluorophenyl)ethyl)thiourea is an organosulfur compound featuring a thiourea functional group, characterized by a carbon atom double-bonded to sulfur and single-bonded to two nitrogen atoms. The compound has a chiral center, making it particularly interesting in pharmaceutical applications due to its potential biological activity. The presence of the 2-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. Thiourea derivatives are known for exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Potential Applications
This compound and its derivatives have potential applications in pharmaceuticals, agriculture, and material science .
Pharmaceuticals
- Due to its biological activity, it may serve as a lead compound in drug development for treating cancer or infectious diseases. Thiourea derivatives exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . Studies have shown that certain thiourea compounds can inhibit the growth of cancer cells and exhibit cytotoxicity in various cell lines.
- Research indicates that thioureas can interact with proteins and enzymes, potentially inhibiting their activity. Some derivatives have been shown to bind to metal ions, affecting enzyme function and stability.
Agriculture
- Thiourea derivatives are explored as growth regulators or fungicides. Various articles have demonstrated the important biological activities of thioureas such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
Material Science
- Its unique chemical properties allow for applications in the synthesis of polymers and other materials. Acyl thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They also find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
Structural Comparison
Several compounds share structural similarities with this compound. A comparison highlights the unique features of this compound while situating it within a broader context of related compounds. Its distinct fluorine substitution may enhance its pharmacological profile compared to other thioureas.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chiral center; 2-fluorophenyl group | Anticancer, antimicrobial |
1-(4-Chlorophenyl)-3-phenylthiourea | Chlorine substitution on phenyl group | Antimicrobial |
N,N-Diethylthiourea | Simple alkyl substitutions | General toxicity studies |
Phenylthiourea | Basic phenyl structure | Enzyme inhibition |
Properties
Molecular Formula |
C9H11FN2S |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
[(1R)-1-(2-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C9H11FN2S/c1-6(12-9(11)13)7-4-2-3-5-8(7)10/h2-6H,1H3,(H3,11,12,13)/t6-/m1/s1 |
InChI Key |
CUEHDKNJUPWBAE-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1F)NC(=S)N |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC(=S)N |
Origin of Product |
United States |
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